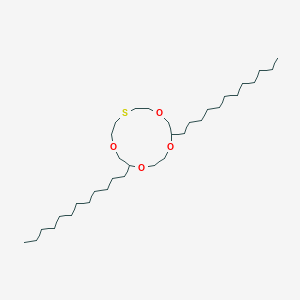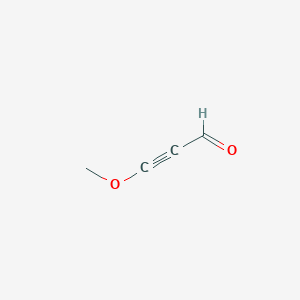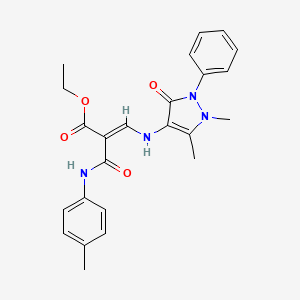
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications. This particular compound is characterized by its large ring structure, which includes four oxygen atoms and one sulfur atom, providing unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of dodecyl bromide with a suitable diol in the presence of a base to form the intermediate. This intermediate is then cyclized using a sulfur-containing reagent to form the final macrocyclic structure. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the completion of the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific metal ions in the body.
Industry: Utilized in the extraction and separation of metal ions from various industrial processes.
作用机制
The mechanism of action of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure provide multiple coordination sites for binding metal ions. This complexation can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar structure but without the dodecyl substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, providing different coordination properties.
Kryptofix 22DD: Another macrocyclic compound with similar complexation abilities but different structural features.
Uniqueness
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is unique due to its dodecyl substituents, which enhance its lipophilicity and potentially improve its solubility in organic solvents. This makes it particularly useful in applications where solubility and lipophilicity are important factors.
属性
CAS 编号 |
184643-90-1 |
|---|---|
分子式 |
C34H68O4S |
分子量 |
573.0 g/mol |
IUPAC 名称 |
3,8-didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane |
InChI |
InChI=1S/C34H68O4S/c1-3-5-7-9-11-13-15-17-19-21-23-33-31-35-27-29-39-30-28-36-32-34(38-26-25-37-33)24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI 键 |
DMLFSJHDTQMJLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1COCCSCCOCC(OCCO1)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)



![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)


